molecular formula C69H115N11O17 B8191600 Amino-PEG4-Val-Cit-PAB-MMAE

Amino-PEG4-Val-Cit-PAB-MMAE

Cat. No.: B8191600
M. Wt: 1370.7 g/mol
InChI Key: QTTIHRGTMDWEEX-SFLKBQQHSA-N
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Description

Molecular Architecture of Amino-PEG4-Val-Cit-PAB-MMAE

Core Structural Components

Amino-PEG4 Spacer: Hydrophilic Properties and Solubility Enhancement

The Amino-PEG4 spacer is a tetraethylene glycol chain terminated with primary amine groups. Its hydrophilic PEG backbone enhances aqueous solubility, critical for maintaining conjugate stability in systemic circulation. With a molecular weight of 236.3 Da, this spacer reduces aggregation of hydrophobic payloads like MMAE while providing steric flexibility for efficient antibody-antigen binding.

The PEG4 chain’s ethylene oxide units form hydrogen bonds with water, achieving >95% water content in hydrated states. This property mimics natural extracellular matrices, reducing immunogenicity and improving biocompatibility. Furthermore, the terminal amines enable covalent conjugation to antibodies via NHS ester chemistry or carbodiimide crosslinkers.

Val-Cit Dipeptide Motif: Protease-Specific Cleavage Determinants

The valine-citrulline (Val-Cit) dipeptide serves as a substrate for lysosomal proteases, particularly cathepsin B, which is overexpressed in cancer cells. Upon ADC internalization, cathepsin B cleaves the amide bond between Cit and PAB, initiating payload release. This cleavage is highly selective, minimizing off-target toxicity.

Studies demonstrate that Val-Cit linkers exhibit superior plasma stability compared to non-cleavable alternatives, with hydrolysis half-lives exceeding 7 days in human serum. However, electron-withdrawing groups on the PAB moiety can accelerate immolation rates by stabilizing transition states during cleavage. For example, ADC1 (with a cyclopropabenzindolone payload) showed reduced potency due to slower PAB immolation, whereas ADC2 (with a cyclopropapyrroloindolone payload) retained efficacy.

Para-Aminobenzyloxycarbonyl (PAB) Self-Immolative System

The PAB spacer acts as a self-immolative linker, undergoing 1,6-elimination after Val-Cit cleavage to release MMAE. This mechanism ensures payload activation only in target cells, enhancing therapeutic specificity. The PAB group’s stability in circulation (pH 7.4) contrasts with its rapid degradation in lysosomal environments (pH 4.5–5.0).

Structural modifications to the PAB system, such as introducing electron-withdrawing substituents, can modulate immolation kinetics. For instance, nitro or cyano groups reduce the pKa of the benzyl alcohol intermediate, accelerating drug release. However, excessive immolation rates may cause premature payload loss, necessitating balanced design.

Monomethyl Auristatin E (MMAE) Payload: Tubulin Inhibition Mechanisms

MMAE is a synthetic analog of dolastatin 10, a marine-derived antimitotic agent. It binds to tubulin at the vinca domain, inhibiting polymerization and arresting cells in the G2/M phase. With an IC50 of 10–100 pM in vitro, MMAE is ~200-fold more potent than vinblastine.

Property Value Source
Molecular Weight 717.98 g/mol
Solubility <1 mg/mL (aqueous)
Mechanism Tubulin polymerization inhibitor

MMAE’s cytotoxicity necessitates its targeted delivery via ADCs. Conjugates like brentuximab vedotin (Adcetris®) employ Val-Cit-PAB-MMAE systems to treat CD30-positive lymphomas. Post-cleavage, free MMAE induces apoptosis by disrupting microtubule dynamics, leading to mitotic catastrophe.

Structural Optimization for Enhanced ADC Performance

The integration of PEG4, Val-Cit, PAB, and MMAE requires precise stoichiometry. For example, longer PEG chains (e.g., PEG8) may reduce binding affinity, while shorter spacers (e.g., PEG2) limit solubility. Similarly, substituting Val-Cit with other dipeptides (e.g., Phe-Lys) alters protease susceptibility and pharmacokinetics.

Recent advances focus on improving linker stability and payload release kinetics. Hybrid linkers combining enzymatically cleavable and photo-labile motifs enable spatiotemporal control, while branched PEG architectures enhance drug-loading capacity.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H115N11O17/c1-15-46(8)60(54(91-13)41-56(82)80-32-20-24-53(80)62(92-14)47(9)63(84)73-48(10)61(83)50-21-17-16-18-22-50)78(11)67(88)58(44(4)5)77-66(87)59(45(6)7)79(12)69(90)97-42-49-25-27-51(28-26-49)74-64(85)52(23-19-31-72-68(71)89)75-65(86)57(43(2)3)76-55(81)29-33-93-35-37-95-39-40-96-38-36-94-34-30-70/h16-18,21-22,25-28,43-48,52-54,57-62,83H,15,19-20,23-24,29-42,70H2,1-14H3,(H,73,84)(H,74,85)(H,75,86)(H,76,81)(H,77,87)(H3,71,72,89)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTIHRGTMDWEEX-SFLKBQQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H115N11O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dipeptide Racemization

The Val-Cit coupling step is prone to racemization under basic conditions. Substituting HOBt with ethyl cyanohydroxyiminoacetate (Oxyma) reduces racemization from 8% to <1%.

MMAE Hydrophobicity

The hydrophobicity of MMAE complicates purification. Adding 10% tert-butanol to the HPLC mobile phase improves peak resolution by 30%.

PEG4 Spacer Aggregation

High-concentration PEG4 solutions (>50 mM) form aggregates. Diluting the reaction mixture to 10 mM in 20% acetonitrile prevents aggregation without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major product formed from the cleavage of this compound is MMAE, which exerts cytotoxic effects on target cells .

Scientific Research Applications

Chemistry and Synthesis

Amino-PEG4-Val-Cit-PAB-MMAE is integral in the synthesis of ADCs. The compound is synthesized through a multi-step process involving:

  • Formation of the Val-Cit dipeptide using coupling reagents like HATU or EDC.
  • Attachment of the PAB linker to create a self-immolative structure.
  • Conjugation of MMAE via amide bond formation, ensuring stability until drug release is triggered by proteolytic cleavage.

Biological Studies

In biological research, this compound aids in studying:

  • Protease Activity : The cleavage mechanism of the Val-Cit dipeptide can be monitored to understand protease function and specificity.
  • Drug Release Mechanisms : Researchers can investigate how effectively MMAE is released within cellular environments, which is crucial for optimizing ADC designs .

Medical Applications

This compound has significant implications in cancer therapy:

  • Targeted Drug Delivery : By attaching MMAE to antibodies that bind specific tumor antigens, this compound enhances the delivery of cytotoxic agents directly to cancer cells, minimizing systemic toxicity .
  • Therapeutic Efficacy : Clinical studies have demonstrated that ADCs utilizing this compound exhibit improved therapeutic indices compared to conventional chemotherapies, leading to better patient outcomes with fewer side effects .

Case Study 1: Efficacy in Colorectal Cancer

A study involving a second-generation clickable cleavable ADC demonstrated significant tumor regression in mouse models when treated with this compound linked to a Diabody targeting TAG72. The treatment showed high tumor uptake with minimal systemic exposure, indicating effective targeting and reduced toxicity .

Case Study 2: Mechanisms of Resistance

Research has highlighted mechanisms by which certain cancer cell lines develop resistance to ADCs. For example, continuous exposure to increasing concentrations of ADCs led to resistant cell lines that were less responsive to treatment. This underscores the importance of optimizing linker designs like this compound for overcoming resistance mechanisms in therapeutic settings .

Mechanism of Action

Amino-PEG4-Val-Cit-PAB-MMAE exerts its effects through a targeted delivery mechanism:

Comparison with Similar Compounds

Key Properties :

Property Value Source
Molecular Formula C₆₉H₁₁₅N₁₁O₁₇
Molecular Weight 1370.7 Da
Solubility DMSO, DMF, DCM
Cleavability Enzymatic (Cathepsin B)

In preclinical studies, ADCs using this linker demonstrated enhanced tumor targeting and reduced off-target toxicity in triple-negative breast cancer models .

Comparison with Similar Compounds

Below is a comparative analysis of Amino-PEG4-Val-Cit-PAB-MMAE and structurally/functionally related ADC linker-payloads:

Structural and Functional Differences

Table 1: Key Structural Features

Compound Name Conjugation Group PEG Length Linker Type Payload Cleavability Molecular Weight
This compound Amino PEG4 Val-Cit-PAB MMAE Enzymatic 1370.7 Da
Azido-PEG4-Val-Cit-PAB-MMAE Azide PEG4 Val-Cit-PAB MMAE Enzymatic ~1370 Da
DBCO-PEG4-Val-Cit-PAB-MMAE DBCO PEG4 Val-Cit-PAB MMAE Enzymatic ~1800 Da
TCO-PEG4-VC-PAB-MMAE TCO PEG4 Val-Cit-PAB MMAE Enzymatic N/A
H-Tet-PEG9-Val-Ala-PAB-MMAE Tetrazine PEG9 Val-Ala-PAB MMAE Enzymatic N/A
Val-Cit-PAB-MMAE None None Val-Cit-PAB MMAE Enzymatic 1123.4 Da

Key Observations:

Conjugation Chemistry: this compound uses a primary amine for NHS ester-mediated antibody conjugation, whereas Azido- and DBCO-containing variants enable bioorthogonal click chemistry (e.g., azide-DBCO cycloaddition) for site-specific conjugation . TCO-PEG4-VC-PAB-MMAE utilizes trans-cyclooctene (TCO) for tetrazine-based inverse electron-demand Diels-Alder reactions, enabling rapid and selective coupling .

PEG Spacer :

  • PEG4 optimizes solubility without excessive steric hindrance. H-Tet-PEG9-Val-Ala-PAB-MMAE’s longer PEG9 spacer may improve payload release kinetics but could reduce binding affinity .

Pharmacokinetic and Efficacy Comparisons

Table 2: Preclinical Performance in ADC Constructs

Compound Name Tumor Model Efficacy (TGI*) Toxicity Profile Source
This compound Triple-negative BC 85–90% TGI Low hematological
DBCO-PEG4-Val-Cit-PAB-MMAE Ovarian cancer 78% TGI Moderate liver toxicity
Val-Cit-PAB-MMAE Lymphoma 70% TGI High systemic toxicity

*TGI: Tumor Growth Inhibition

Key Findings:

  • Solubility Impact: this compound’s PEG4 spacer reduces aggregation, enhancing ADC stability and tumor uptake compared to non-PEGylated Val-Cit-PAB-MMAE .
  • Conjugation Efficiency : DBCO-PEG4-Val-Cit-PAB-MMAE achieves >90% conjugation yield in click chemistry-based ADCs but requires stringent purification to remove unreacted DBCO .
  • Toxicity: Non-PEGylated Val-Cit-PAB-MMAE shows higher off-target toxicity due to premature payload release in circulation .

Emerging Alternatives and Innovations

H-Tet-PEG9-Val-Ala-PAB-MMAE : Combines a longer PEG spacer with a Val-Ala linker for improved tumor penetration and reduced renal clearance .

TCO-PEG4-VC-PAB-MMAE : Enables ultra-fast (<10 min) conjugation with tetrazine-modified antibodies, streamlining ADC production .

Biological Activity

Amino-PEG4-Val-Cit-PAB-MMAE is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that combines a polyethylene glycol (PEG) spacer, a protease-sensitive dipeptide linker (Val-Cit), a self-immolative p-aminobenzyl (PAB) linker, and the cytotoxic agent monomethyl auristatin E (MMAE). The design of this compound enhances the targeted delivery of chemotherapeutic agents to cancer cells, improving therapeutic efficacy while minimizing systemic toxicity.

The biological activity of this compound is primarily governed by its components:

  • PEG4 Spacer : Increases solubility and flexibility, facilitating efficient bioconjugation with antibodies or targeting molecules.
  • Val-Cit Dipeptide : Serves as a protease-sensitive linker that is cleaved by cathepsin B, allowing for the release of MMAE specifically within target cells.
  • PAB Linker : Functions as a self-immolative spacer, promoting the release of MMAE upon cleavage.
  • MMAE : An antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

This multi-faceted mechanism allows for selective targeting of cancer cells while sparing healthy tissues, which is crucial for reducing side effects associated with traditional chemotherapy.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines. For instance, cytotoxicity assays revealed that this compound exhibits significant antitumor activity against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. The IC50 values observed were 344.3 nM and 61.16 nM respectively, indicating that MDA-MB-468 cells are more sensitive to MMAE compared to MDA-MB-231 cells .

In Vivo Studies

In vivo studies using xenograft models have shown promising results. For example, ADCs utilizing this compound demonstrated enhanced survival rates in mice with implanted tumors. The release of MMAE was confirmed through mass spectrometry analysis, which indicated significant free MMAE levels in tumor tissues post-treatment .

Table 1: Summary of Biological Activity

Cell Line IC50 (nM) Sensitivity
MDA-MB-231344.3Moderate
MDA-MB-46861.16High
Hs578T314.7Moderate
MDA-MB-453311.5Moderate

Table 2: Key Components and Their Functions

Component Function
PEG4 SpacerEnhances solubility and flexibility
Val-Cit DipeptideProtease-sensitive linker for targeted drug release
PAB LinkerSelf-immolative spacer aiding in MMAE release
MMAEAntimitotic agent inducing cell cycle arrest and death

Case Study 1: Breast Cancer Treatment

In a study evaluating the effectiveness of this compound in treating breast cancer, researchers administered an ADC formulation to mice with xenografted tumors. The treatment led to a marked reduction in tumor size compared to control groups receiving no treatment or free MMAE alone. This study highlights the potential of ADCs in providing targeted therapy with reduced systemic toxicity .

Case Study 2: Overcoming Drug Resistance

Another significant research focused on overcoming drug resistance in ovarian cancer models. The study demonstrated that ADCs incorporating this compound could effectively bypass common resistance mechanisms seen with traditional chemotherapeutics. The results indicated improved survival rates and tumor regression, suggesting that this compound could play a crucial role in future cancer therapies targeting resistant tumors .

Q & A

Basic Research Questions

Q. What is the structural composition of Amino-PEG4-Val-Cit-PAB-MMAE, and how does each component contribute to its function in antibody-drug conjugates (ADCs)?

  • Answer : The compound comprises:

  • Amino group : Acts as a reactive site for conjugation to antibodies .
  • PEG4 : Enhances water solubility and reduces immunogenicity .
  • Val-Cit peptide : A protease-cleavable linker sensitive to cathepsin B, enabling drug release in lysosomes .
  • PAB : A self-immolative spacer that ensures efficient release of MMAE after linker cleavage .
  • MMAE : A microtubule-disrupting payload with cytotoxic activity .
    • Methodological Insight : Structural validation is performed via HPLC and mass spectrometry (e.g., retention times: 6.547 min for this compound; molecular weight: 1852.787 Da for conjugated products) .

Q. How is this compound conjugated to antibodies, and what metrics are used to quantify conjugation efficiency?

  • Answer : Conjugation involves reacting the amino group with antibody-modified linkers (e.g., BG-GLA-NHS in SNAP-tag systems). Efficiency is assessed via:

  • HPLC : Retention time shifts (e.g., BG-MMAE at 8.073 min vs. unconjugated components) .
  • Mass spectrometry : Detection of protonated products (e.g., double/triple protonated ions confirming molecular weight) .
  • UV-Vis spectroscopy : Quantifying drug-to-antibody ratio (DAR) via absorbance peaks .

Q. What experimental controls are critical when evaluating the stability of this compound in buffer solutions?

  • Answer :

  • pH control : Test stability across physiological (pH 7.4) and lysosomal (pH 4.5–5.0) conditions to mimic in vivo environments .
  • Protease activity : Use cathepsin B inhibitors to confirm cleavage specificity .
  • Temperature : Monitor degradation at 4°C (storage) vs. 37°C (physiological conditions) .
    • Data Example : Stability assays may show >90% linker integrity after 72 hours at 4°C, dropping to <50% at 37°C with cathepsin B .

Advanced Research Questions

Q. How can researchers optimize the cleavage efficiency of the Val-Cit linker in tumor microenvironments with variable protease activity?

  • Answer :

  • Enzyme profiling : Quantify cathepsin B levels in tumor lysates using fluorogenic substrates .
  • Linker modifications : Introduce amino acid substitutions (e.g., Cit to Phe) to alter cleavage kinetics .
  • Co-administration : Use pH-modulating agents to enhance lysosomal protease activity .
    • Data Contradiction : Some studies report incomplete MMAE release in tumors with low cathepsin B, necessitating DAR adjustments or alternative linkers .

Q. What analytical challenges arise in characterizing in vivo metabolite profiles of this compound, and how are they addressed?

  • Answer :

  • Challenge : Differentiating intact linkers from metabolites in plasma.
  • Solutions :
  • LC-MS/MS : Detect MMAE and PAB fragments using selective ion monitoring .
  • Radiolabeling : Track ³H-MMAE release in animal models .
  • Example : Metabolite studies show PEG4 remains attached to Val-Cit in circulation, while MMAE is undetectable due to rapid cellular uptake .

Q. How does PEG4 chain length impact the pharmacokinetics and tumor penetration of ADCs using this compound?

  • Answer :

  • Pharmacokinetics : Longer PEG chains (e.g., PEG8) increase hydrodynamic size, prolonging half-life but reducing tumor penetration .
  • Tumor penetration : Shorter PEG4 balances solubility and diffusion into dense tumors, validated via:
  • Tumor spheroid assays : Measure MMAE distribution using fluorescence-labeled ADCs .
  • PET imaging : Track ⁶⁴Cu-labeled ADCs in xenografts .
    • Data Table :
PEG LengthHalf-life (h)Tumor Penetration Depth (µm)
PEG44880
PEG87240
Source: In vivo studies comparing PEG variants

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for ADCs using this linker?

  • Answer :

  • In vitro limitations : Lack of tumor microenvironment factors (e.g., stromal cells, pH gradients).
  • Integrated approaches :

3D co-culture models : Incorporate fibroblasts and immune cells to mimic tumor stroma .

Microdosing studies : Use subtherapeutic ADC doses in patients to correlate pharmacokinetics with efficacy .

  • Example : ADCs showing IC₅₀ = 1 nM in vitro may require 10-fold higher doses in vivo due to poor tumor penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG4-Val-Cit-PAB-MMAE
Reactant of Route 2
Amino-PEG4-Val-Cit-PAB-MMAE

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